2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile
Description
2-(5-Bromo-3-nitropyridin-2-yl)acetonitrile (CAS: 18699-87-1) is a nitrile-functionalized pyridine derivative with a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring. Its molecular formula is C₇H₃BrN₃O₂, and its molecular weight is 257.02 g/mol. The compound’s structure combines electron-withdrawing groups (Br, NO₂) with the electron-deficient pyridine ring, making it highly reactive in nucleophilic substitution and cyclization reactions. This compound is pivotal in medicinal chemistry and materials science, serving as a precursor for heterocyclic scaffolds in drug discovery .
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-7(11(12)13)6(1-2-9)10-4-5/h3-4H,1H2 |
InChI Key |
SSZYWDNZNWZMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile, resulting in the formation of 2-(5-bromo-2-pyridinyl)acetone, which is then further reacted under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-(5-bromo-3-nitropyridin-2-yl)acetonitrile to other brominated nitriles are critical for understanding its unique reactivity and applications. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electronic Effects: The nitro group at C3 in 2-(5-bromo-3-nitropyridin-2-yl)acetonitrile significantly lowers the LUMO energy, facilitating nucleophilic aromatic substitution (SNAr) compared to non-nitro analogs like 2-(6-bromopyridin-2-yl)acetonitrile . Quantum chemical studies on related nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal that non-planar molecular geometries and charge density localization on substituents (e.g., Br, NO₂) dictate reactivity .
Synthetic Utility :
- The ethyl ester analog (CAS 1211540-74-7) is often used as a soluble intermediate in multi-step syntheses, whereas the nitrile form (CAS 18699-87-1) is preferred for cyclization reactions to form fused heterocycles .
- Thiophene-based analogs (e.g., 2-(5-bromothiophen-2-yl)acetonitrile) exhibit distinct reactivity in metal-catalyzed couplings due to sulfur’s electron-donating effects, unlike the pyridine core’s electron-withdrawing nature .
Stability and Applications :
Q & A
Q. What are the established synthetic routes for 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically starts with brominated pyridine precursors. A common route involves nitration of 5-bromo-2-acetonitrilepyridine derivatives under controlled conditions. Key steps include:
- Nitration : Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization improves purity. Monitor yields via HPLC or LC-MS .
Optimization factors: - Temperature control to minimize byproducts.
- Catalyst screening (e.g., FeCl₃ for regioselectivity).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and nitro group electronic effects). Coupling patterns in aromatic regions confirm pyridine ring substitution .
- X-ray Crystallography : SHELX and ORTEP-III resolve bond lengths/angles, confirming the nitro group’s steric impact on the pyridine ring .
- IR Spectroscopy : Nitrile (C≡N) stretches (~2250 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and ~1350 cm⁻¹) validate functional groups .
Q. What are the key physical and chemical properties of this compound relevant to reaction design?
- Methodological Answer : While specific data for this compound is limited, inferred properties from analogs include:
| Property | Value/Behavior |
|---|---|
| Solubility | Low in water; high in DMSO/DMF |
| Reactivity | Electrophilic at nitrile group; nitro group directs meta-substitution |
| Stability | Sensitive to light/moisture; store at -20°C . |
| Computational tools (e.g., Gaussian) predict logP (~2.1) and pKa (~-4 for nitrile) . |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model electron-withdrawing effects of Br and NO₂ groups. The nitrile’s electron deficiency enhances susceptibility to nucleophilic attack .
- Docking Studies : Simulate interactions with Pd catalysts (e.g., Suzuki-Miyaura coupling). Charge distribution maps identify reactive sites .
- MD Simulations : Predict solvent effects on transition states (e.g., toluene vs. THF) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, NOESY) to detect rotational isomers or tautomers.
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated or over-nitrated species) .
- Crystallographic Validation : Compare experimental XRD data with computational models (Mercury software) .
Q. What mechanistic insights explain the compound’s behavior under nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines). The nitro group activates the pyridine ring, favoring substitution at the 6-position .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity via MS .
- Theoretical Modeling : NBO analysis reveals charge distribution, explaining why Br hinders para-substitution .
Q. How can derivatives of this compound be designed for enhanced biological activity?
- Methodological Answer :
- SAR Studies : Replace Br with F/CF₃ to modulate lipophilicity. Introduce substituents at the acetonitrile group (e.g., esterification) .
- Bioisosterism : Replace nitrile with tetrazole to improve metabolic stability .
- In Silico Screening : Virtual libraries (e.g., ZINC15) prioritize derivatives with predicted kinase inhibition .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproduce Conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration.
- Purity Assessment : Use elemental analysis (C, H, N) and HRMS to rule out impurities .
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem) .
Comparative Analysis
Q. How does the reactivity of this compound compare to its non-brominated or non-nitrated analogs?
- Methodological Answer :
- Electrophilicity : Br and NO₂ groups increase ring electron deficiency, accelerating SNAr but reducing radical reactions.
- Thermal Stability : Nitro groups lower decomposition temperatures vs. methyl-substituted analogs (TGA analysis) .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
